molecular formula C10H8Br4O B12663125 2-(Allyloxy)-3,4,5,6-tetrabromotoluene CAS No. 83929-68-4

2-(Allyloxy)-3,4,5,6-tetrabromotoluene

Cat. No.: B12663125
CAS No.: 83929-68-4
M. Wt: 463.79 g/mol
InChI Key: ATMWXSMLRHTKLA-UHFFFAOYSA-N
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Description

2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then cooled, and the product is purified through recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented by the following reaction:

(CH3)C(N3)22(CH3)C(N2)\text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet\text{(N}_2\text{)} (CH3​)C(N3​)2​→2(CH3​)C∙(N2​)

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene , benzene , and dimethylformamide .

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are highly reactive and can initiate the polymerization of various monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:

    Polymerization Initiator: It is widely used as a radical initiator in the polymerization of monomers such as , , and .

    Crosslinking Agent: It is used in the production of crosslinked polymers, which have enhanced mechanical properties and chemical resistance.

    Biomedical Research: It is used in the synthesis of hydrogels and other polymeric materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Industrial Applications: It is used in the production of various industrial products, including adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by attacking the double bonds in the monomer molecules. This process leads to the formation of polymer chains, which grow as more monomer molecules are added.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and azobisisobutyronitrile . it has some unique properties that make it particularly useful in certain applications:

    Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions that require higher temperatures.

    Decomposition Products: The decomposition of 2,2’-azobis(2-methylpropionitrile) produces nitrogen gas, which is inert and does not interfere with the polymerization process. In contrast, benzoyl peroxide produces carbon dioxide, which can affect the reaction.

    Solubility: It has better solubility in organic solvents compared to azobisisobutyronitrile, making it easier to handle in various reactions.

List of Similar Compounds

  • Benzoyl Peroxide
  • Azobisisobutyronitrile
  • Di-tert-butyl Peroxide

Properties

CAS No.

83929-68-4

Molecular Formula

C10H8Br4O

Molecular Weight

463.79 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-methyl-6-prop-2-enoxybenzene

InChI

InChI=1S/C10H8Br4O/c1-3-4-15-10-5(2)6(11)7(12)8(13)9(10)14/h3H,1,4H2,2H3

InChI Key

ATMWXSMLRHTKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Br)OCC=C

Origin of Product

United States

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